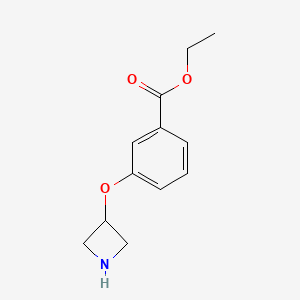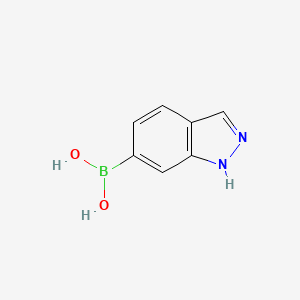
1H-Indazole-6-boronic acid
Übersicht
Beschreibung
1H-Indazole-6-boronic acid is a useful research compound. Its molecular formula is C7H7BN2O2 and its molecular weight is 161.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nuclear Magnetic Resonance (NMR) Studies
1H-Indazole-6-boronic acid and its derivatives, such as 4-Methyl-1H-Indazole-5-Boronic Acid (4M1HI5BA), have been studied for their unique resonance states using NMR spectroscopy. The studies demonstrated that molecules like 4M1HI5BA exhibit different resonance forms under varying temperatures, making their characterization challenging. NMR techniques, including 1H NMR, 13C NMR, and others, were used to study the molecular structure and the resonance states of these molecules (Dikmen, 2018).
Spectroscopic Methods and Quantum Chemical Calculations
The molecular structure, geometric parameters, and vibrational properties of 4-Methyl-1H-Indazole-5-Boronic Acid were explored using Raman, FT-IR, XRD spectroscopic methods, and quantum chemical calculations. These studies provided insights into the conformations and stability of such molecules, highlighting the potential of spectroscopic techniques in combination with theoretical calculations for understanding the properties of this compound derivatives (Dikmen, 2017).
Supramolecular Structures
Research on perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes revealed that these compounds exhibit supramolecular structures influenced by the length of perfluoroalkyl chains. These structures hold significance for understanding the molecular organization and potential applications of indazole derivatives in material science and nanotechnology (Muñoz et al., 2014).
Mitsunobu Reaction in Synthesis
The Mitsunobu reaction was employed for the cyclodehydration of ortho-aminobenzoximes, leading to the synthesis of 1H-indazoles. This method represents an expansion of the Mitsunobu reaction's utility in constructing indazole nuclei, demonstrating the synthetic versatility of indazole derivatives (Conlon et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
1H-Indazole-6-boronic acid, also known as 6-Indazolyboronic acid, is primarily used as a boron source in various borylation reactions . It is used in the synthesis of indazole derivatives via C-C bond formation by reacting with different aryl halides . The compound is also used to synthesize indazole substituted purines and pyrrolo [2,3- d ]pyrimidines as potential kinase inhibitors .
Mode of Action
The mode of action of this compound involves its use as a reactant in various chemical reactions. In Suzuki-Miyaura coupling reactions, it is used to synthesize indazole derivatives via C-C bond formation by reacting with different aryl halides . It is also used in the synthesis of indazole substituted purines and pyrrolo [2,3- d ]pyrimidines as potential kinase inhibitors .
Biochemical Pathways
This compound is involved in various biochemical pathways. It is used in borylation reactions, such as Chan-Lam coupling, Miyaura borylation, or hydroboration, to introduce boron functionalities into organic molecules . The compound is also used in the synthesis of indazole derivatives via C-C bond formation .
Pharmacokinetics
It is known that the compound is used as a reactant in various chemical reactions, suggesting that its bioavailability may depend on the specific reaction conditions .
Result of Action
The result of the action of this compound is the formation of various indazole derivatives and other organic molecules. For example, it is used in the synthesis of indazole substituted purines and pyrrolo [2,3- d ]pyrimidines as potential kinase inhibitors . These compounds could potentially inhibit the activity of kinases, which are enzymes that modify other proteins by chemically adding phosphate groups.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its use in chemical reactions may depend on factors such as the presence of other reactants, the temperature, and the pH of the reaction environment . .
Biochemische Analyse
Biochemical Properties
1H-Indazole-6-boronic acid plays a crucial role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it an effective inhibitor of enzymes that contain serine or threonine residues in their active sites. For instance, this compound has been shown to interact with proteasomes, inhibiting their activity by binding to the catalytic threonine residue. Additionally, this compound can interact with other biomolecules such as nucleotides and carbohydrates, further expanding its utility in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent activation of stress response pathways. This can result in altered gene expression and changes in cellular metabolism, ultimately affecting cell viability and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by forming covalent bonds with active site residues. This compound can bind to the catalytic threonine residue of proteasomes, preventing substrate degradation and leading to the accumulation of ubiquitinated proteins. Additionally, this compound can interact with other biomolecules such as nucleotides and carbohydrates, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of proteasome activity, while doses above this threshold can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and activation of stress response pathways. Additionally, this compound can interact with other enzymes involved in nucleotide and carbohydrate metabolism, further influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported into cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that this compound can accumulate in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound can localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can be found in the cytoplasm, where it can inhibit proteasome activity and affect cellular metabolism .
Eigenschaften
IUPAC Name |
1H-indazol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-2-1-5-4-9-10-7(5)3-6/h1-4,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNLCHWRWRYPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=NN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646440 | |
| Record name | 1H-Indazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885068-10-0 | |
| Record name | 1H-Indazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-6-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


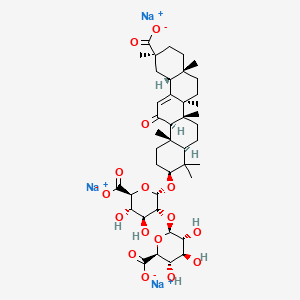
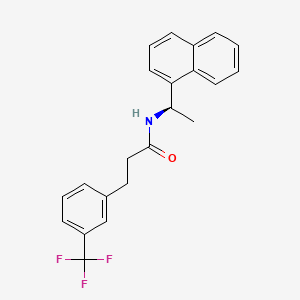
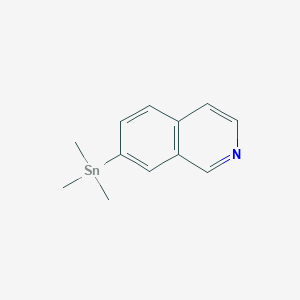



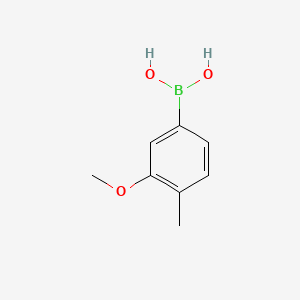
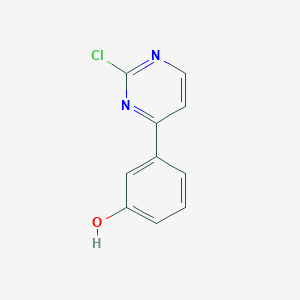
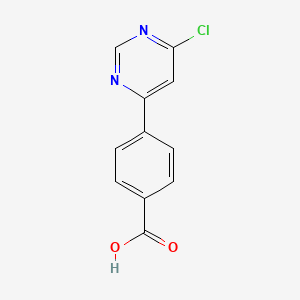

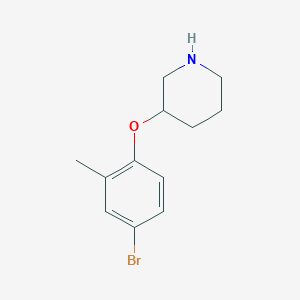
![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)

